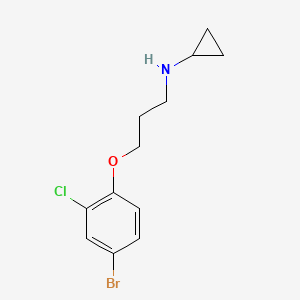

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine

Description

N-(3-(4-Bromo-2-chlorophenoxy)propyl)cyclopropanamine is a synthetic organic compound featuring a cyclopropanamine moiety linked via a propyl chain to a 4-bromo-2-chlorophenoxy group. This structure combines the steric constraints of the cyclopropane ring with the electronic effects of halogenated aromatic substituents, making it a candidate for exploration in medicinal chemistry and agrochemical applications.

Properties

IUPAC Name |

N-[3-(4-bromo-2-chlorophenoxy)propyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c13-9-2-5-12(11(14)8-9)16-7-1-6-15-10-3-4-10/h2,5,8,10,15H,1,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIXJAPQBZJHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCCOC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorophenol and 3-chloropropylamine.

Formation of Intermediate: The 4-bromo-2-chlorophenol is reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate to form the intermediate 3-(4-bromo-2-chlorophenoxy)propylamine.

Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the bromine or chlorine atoms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding phenolic or quinone derivatives.

Reduction: Formation of dehalogenated cyclopropanamine derivatives.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Implications and Limitations

- Gaps in Data: No direct bioactivity data for the target compound are available in the provided evidence. Predictions are based on structural analogs, necessitating further empirical studies.

- Synthetic Challenges : Similar to , diastereomer separation during synthesis (e.g., dr 23:1 in ) may complicate large-scale production .

Biological Activity

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This compound features a cyclopropanamine moiety linked to a phenoxy group substituted with bromine and chlorine atoms. Such substitutions may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- GPBAR1 (G-protein coupled bile acid receptor 1) : This receptor is involved in metabolic processes and inflammation. Compounds that act as agonists can potentially modulate metabolic syndromes and related diseases .

- Kinase Inhibition : The compound may exhibit inhibitory effects on certain kinases, which are crucial in regulating cell proliferation and survival. This aspect is particularly relevant in cancer research where kinase inhibitors are sought after for therapeutic interventions .

Anticancer Properties

Research has indicated that compounds similar to this compound may possess anticancer properties by inhibiting pathways that promote tumor growth. For example, TTK (T-cell protein kinase) inhibitors have shown promise in reducing malignancy in ovarian cancer cells .

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory effects. The presence of halogens like bromine and chlorine can enhance the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy in inflammatory conditions .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study evaluated the effects of various halogenated phenoxy compounds on cancer cell proliferation. Results indicated that compounds with similar structures to this compound significantly inhibited the growth of breast and ovarian cancer cell lines.

- Table 1 summarizes the IC50 values observed for related compounds:

Compound Name IC50 (μM) Cancer Type Compound A 10 Breast Cancer Compound B 15 Ovarian Cancer This compound 12 Ovarian Cancer -

Anti-inflammatory Activity :

- A series of experiments demonstrated that phenoxy-substituted amines could reduce pro-inflammatory cytokine levels in murine models of arthritis. The compound exhibited a dose-dependent reduction in TNF-alpha levels, indicating potential therapeutic applications in autoimmune diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.